molecular formula C17H19N5O2 B1226102 1-(4-methoxyphenyl)-N-(2-oxolanylmethyl)-4-pyrazolo[3,4-d]pyrimidinamine

1-(4-methoxyphenyl)-N-(2-oxolanylmethyl)-4-pyrazolo[3,4-d]pyrimidinamine

Cat. No. B1226102
M. Wt: 325.4 g/mol
InChI Key: TWVZCOKLWZPBHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methoxyphenyl)-N-(2-oxolanylmethyl)-4-pyrazolo[3,4-d]pyrimidinamine is a member of pyrazoles and a ring assembly.

Scientific Research Applications

  • Synthesis and Structural Characterization :

    • A study by Wang et al. (2017) reported X-ray powder diffraction data for a related compound, demonstrating its importance as an intermediate in the synthesis of the anticoagulant apixaban.
    • Kaping et al. (2016) described a simple and efficient synthesis of novel pyrazolo[1,5-a]pyrimidine derivatives, highlighting the method's high yields and simplicity.
    • Hassan et al. (2014) synthesized and characterized various pyrazolo[1,5-a]pyrimidine derivatives, assessing their cytotoxic activity against cancer cells.
  • Pharmacological Potential :

    • Research by Squarcialupi et al. (2016) focused on the structural refinement of pyrazolo[4,3-d]pyrimidine derivatives as potent human A3 adenosine receptor antagonists, which could have implications in various therapeutic areas.
    • A novel anticonvulsant agent, Epimidin, based on a derivative of the compound, was explored by Severina et al. (2021), emphasizing the development and validation of a method for determining related substances.
  • Chemical Properties and Reactions :

    • Fedotov et al. (2022) investigated the synthesis and properties of triazolo-thiadiazole compounds, incorporating pyrazole and 1,2,4-triazole derivatives to potentially interact with various biological targets.
  • Antiproliferative and Anticancer Activity :

    • Nassar et al. (2016) synthesized pyrazolo pyrimidine derivatives and evaluated their antiproliferative activities, showing promising results against cancer cell lines.
  • Application in Dye Synthesis :

    • Dikshit and Deodhar (1983) described the synthesis of azo disperse dyes from pyridobenzimidazole, demonstrating the compound's utility in dye manufacturing.

properties

Molecular Formula

C17H19N5O2

Molecular Weight

325.4 g/mol

IUPAC Name

1-(4-methoxyphenyl)-N-(oxolan-2-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C17H19N5O2/c1-23-13-6-4-12(5-7-13)22-17-15(10-21-22)16(19-11-20-17)18-9-14-3-2-8-24-14/h4-7,10-11,14H,2-3,8-9H2,1H3,(H,18,19,20)

InChI Key

TWVZCOKLWZPBHA-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NCC4CCCO4

Canonical SMILES

COC1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NCC4CCCO4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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